![molecular formula C8H4N2O B047179 Furo[3,2-c]pyridine-2-carbonitrile CAS No. 112372-13-1](/img/structure/B47179.png)

Furo[3,2-c]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

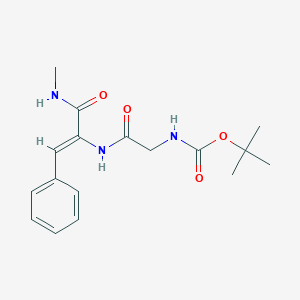

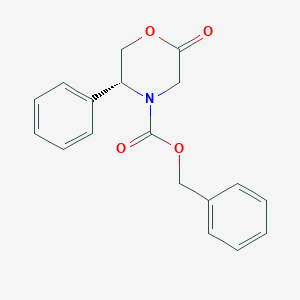

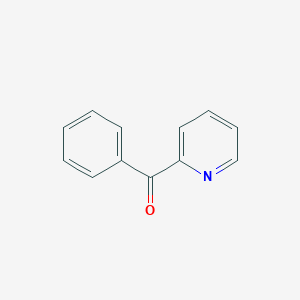

“Furo[3,2-c]pyridine-2-carbonitrile” is a chemical compound that belongs to the class of fused pyridine derivatives . These compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

The synthesis of “Furo[3,2-c]pyridine-2-carbonitrile” involves several steps. One method involves the preparation of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid from 5-[3-(tri-fluoromethyl)phenyl]furan-2-carbaldehyde under the Doebner’s conditions . The obtained acid is then converted to the corresponding azide, which is cyclized by heating in diphenyl ether to form 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one . This compound is then aromatized with phosphorus oxychloride to form the chloroderivative, which is reduced with H2NNH2-Pd/C to form the title compound .Molecular Structure Analysis

The molecular structure of “Furo[3,2-c]pyridine-2-carbonitrile” is characterized by a fused pyridine ring . The most common fused pyridine derivatives include furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines .Chemical Reactions Analysis

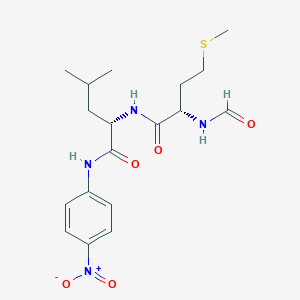

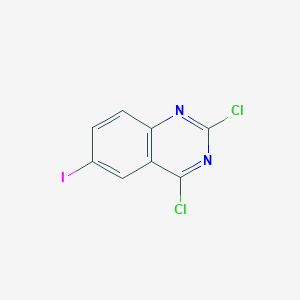

The chemical reactions involving “Furo[3,2-c]pyridine-2-carbonitrile” are diverse. For instance, it can be used to construct an AIE-active photosensitizer, named LIQ-TF, through an Rh-catalyzed tandem reaction . LIQ-TF shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .Safety And Hazards

Direcciones Futuras

“Furo[3,2-c]pyridine-2-carbonitrile” and its derivatives have shown great potential in various applications. For instance, LIQ-TF, a derivative of “Furo[3,2-c]pyridine-2-carbonitrile”, could be used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Furthermore, furo[2,3-b]pyridine/pyrido[30,20:4,5]furo[3,2-d]pyrimidine with different substitutions has gained renewed interest as a template for drug discovery .

Propiedades

IUPAC Name |

furo[3,2-c]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQJGFGWDBCUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549935 |

Source

|

| Record name | Furo[3,2-c]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridine-2-carbonitrile | |

CAS RN |

112372-13-1 |

Source

|

| Record name | Furo[3,2-c]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)

![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)

![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)